Pro-Arg-Gly
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Overview
Description
Proline-Arginine-Glycine (Pro-Arg-Gly) is a tripeptide composed of the amino acids proline, arginine, and glycine. Tripeptides like this compound are short chains of amino acids that play crucial roles in various biological processes. This compound is particularly notable for its involvement in regulating the function of anticoagulation and insular systems under conditions such as persistent hyperglycemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pro-Arg-Gly can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The carboxyl group of the first amino acid (proline) is attached to the resin.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid (arginine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the third amino acid (glycine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Pro-Arg-Gly undergoes various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can modify the peptide’s structure and function.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC).
Major Products
Oxidation: Citrulline-containing peptides.
Reduction: Modified peptides with altered biological activity.
Substitution: Peptide analogs with different functional properties.
Scientific Research Applications
Pro-Arg-Gly has diverse applications in scientific research:
Chemistry: Used as a model peptide in studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential in regulating blood coagulation and glucose metabolism.
Industry: Utilized in the development of bio-compatible materials and pharmaceuticals
Mechanism of Action
Pro-Arg-Gly exerts its effects through interactions with specific molecular targets and pathways. For example, it can modulate the activity of enzymes involved in blood coagulation and glucose metabolism. The arginine residue plays a key role in binding to target proteins and influencing their function .
Comparison with Similar Compounds
Similar Compounds
Pro-Gly-Pro: Another tripeptide with different biological activities.
Gly-Pro-Arg-Pro: A tetrapeptide with anticoagulant properties.
N-Ac-Trp-Pro-Arg-Gly-NH2: An analog with potential antidepressant effects
Uniqueness
Pro-Arg-Gly is unique due to its specific sequence and the presence of arginine, which imparts distinct biological activities. Its ability to regulate anticoagulation and glucose metabolism sets it apart from other similar peptides .
Properties
Molecular Formula |
C13H24N6O4 |
---|---|
Molecular Weight |
328.37 g/mol |
IUPAC Name |
2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H24N6O4/c14-13(15)17-6-2-4-9(11(22)18-7-10(20)21)19-12(23)8-3-1-5-16-8/h8-9,16H,1-7H2,(H,18,22)(H,19,23)(H,20,21)(H4,14,15,17)/t8-,9-/m0/s1 |
InChI Key |
BNBBNGZZKQUWCD-IUCAKERBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O |
Origin of Product |
United States |
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